Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-2-30-19(28)12-22-17(27)13-31-18-9-8-15-23-24-16(26(15)25-18)10-11-21-20(29)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,21,29)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXQAEXSCMXOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative. Subsequent functionalization steps introduce the benzamidoethyl and thioacetamido groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help streamline the process, ensuring the production of high-purity material suitable for further research and development.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions can be carried out using hydrogen gas or metal hydrides.
Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In the field of chemistry, Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: Biologically, this compound has shown potential in modulating various cellular pathways. Its interactions with enzymes and receptors can lead to the development of new therapeutic agents targeting diseases such as cancer and inflammation.
Medicine: In medicine, the compound's ability to inhibit tumor growth and regulate gene expression makes it a candidate for anticancer drugs. Its pharmacokinetic profile and efficacy in preclinical studies highlight its potential as a therapeutic agent.
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to changes in cellular behavior. The compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Triazolopyridazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzamidoethyl derivatives: Compounds containing the benzamidoethyl group can have similar pharmacological properties.
Thioacetamido derivatives: These compounds also contain the thioacetamido group and may show similar reactivity and biological effects.
Uniqueness: Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Biological Activity
Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.5 g/mol. The compound features a triazolo-pyridazine core, which is known for various biological activities.
Antiproliferative Activity
Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiproliferative effects. This compound has been studied for its ability to inhibit cancer cell proliferation. A comparative study highlighted that this compound showed enhanced activity against specific cancer cell lines compared to traditional benzamidine derivatives, which are known for their thrombin inhibitory properties but lack significant antiproliferative effects .
Enzyme Modulation
The compound's biological effects may also involve the modulation of enzyme activities. It is believed to interact with specific molecular targets within cells, influencing various biological pathways. For instance, it may act as an inhibitor or modulator for enzymes involved in cancer progression .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Observations |
|---|---|
| Antiproliferative | Significant inhibition observed in various cancer cell lines |
| Enzyme Inhibition | Potential modulation of enzyme activity related to tumor growth |
| Cytotoxicity | Exhibits cytotoxic effects at specific concentrations |
| Therapeutic Applications | Potential for development as an anticancer agent |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on HCT-116 cancer cells. The results showed an IC50 value indicating moderate to high cytotoxicity compared to control compounds .
- Mechanistic Insights : Another investigation focused on the compound's interaction with specific signaling pathways involved in cancer cell survival and proliferation. The findings suggested that the compound may disrupt key pathways essential for tumor growth .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized to maximize yield and purity?
- The synthesis typically involves sequential functionalization of the triazolo-pyridazine core. Key steps include:
- Thioether linkage formation : Coupling the pyridazine-thiol group with chloroacetamide derivatives under basic conditions (e.g., NaOH in DMF) .
- Amidation : Introducing the benzamidoethyl group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
- Esterification : Protecting carboxylic acid intermediates using ethyl chloroacetate .
- Optimization factors :
- Temperature control (60–80°C for amidation steps) to minimize side reactions.
- Solvent selection (e.g., DMF for solubility vs. THF for selectivity) .
- Real-time monitoring via TLC or HPLC to track reaction progress .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify protons on the triazole (δ 8.2–8.5 ppm), pyridazine (δ 7.6–8.0 ppm), and benzamidoethyl groups (δ 2.8–3.5 ppm for CH₂) .
- ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~170 ppm, ester C=O at ~165 ppm) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against kinase targets (e.g., c-Met or AXL)?
- Kinase inhibition assays :
- Use recombinant kinases in ADP-Glo™ assays to measure IC₅₀ values. Compare with positive controls (e.g., Cabozantinib for c-Met) .
- Cellular pathway analysis :
- Western blotting to detect phosphorylation status of downstream targets (e.g., ERK, AKT) in cancer cell lines .
- siRNA knockdown of target kinases to confirm specificity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay standardization :
- Normalize cell viability data (MTT assays) using identical cell passage numbers and serum conditions .
- Validate enzyme inhibition results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Metabolic stability testing :
- Incubate the compound with liver microsomes to assess if metabolite interference explains discrepancies (e.g., ester hydrolysis products) .
- SAR analysis : Systematically vary substituents (e.g., benzamidoethyl vs. phenoxyethyl) to isolate structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
